molecular formula C12H23LiS2 B14510733 Lithium 2-octyl-1,3-dithian-2-ide CAS No. 63278-30-8

Lithium 2-octyl-1,3-dithian-2-ide

Cat. No.: B14510733
CAS No.: 63278-30-8
M. Wt: 238.4 g/mol
InChI Key: XCICDJCZAVURPE-UHFFFAOYSA-N
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Description

Lithium 2-octyl-1,3-dithian-2-ide is an organolithium compound characterized by a 1,3-dithiane ring substituted with an octyl group at the 2-position, stabilized by a lithium counterion. This compound is synthesized via deprotonation of 2-octyl-1,3-dithiane using a strong base such as butyllithium, analogous to the preparation of 2-lithio-1,3-dithiane . The octyl chain enhances lipophilicity, improving solubility in nonpolar solvents and modulating reactivity compared to shorter-chain analogs. Its primary applications lie in organic synthesis, where it serves as a nucleophile or base for forming carbon-carbon bonds, particularly in the generation of aldehydes via alkylation followed by oxidative hydrolysis .

Properties

CAS No.

63278-30-8

Molecular Formula

C12H23LiS2

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C12H23S2.Li/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12;/h2-11H2,1H3;/q-1;+1

InChI Key

XCICDJCZAVURPE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCC[C-]1SCCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-octyl-1,3-dithian-2-ide can be synthesized through the lithiation of 2-octyl-1,3-dithiane. This process typically involves the deprotonation of 2-octyl-1,3-dithiane using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

2-octyl-1,3-dithiane+n-BuLiLithium 2-octyl-1,3-dithian-2-ide+butane\text{2-octyl-1,3-dithiane} + \text{n-BuLi} \rightarrow \text{this compound} + \text{butane} 2-octyl-1,3-dithiane+n-BuLi→Lithium 2-octyl-1,3-dithian-2-ide+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-octyl-1,3-dithian-2-ide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can act as a nucleophile, attacking electrophilic centers in other molecules.

    Addition Reactions: It can add to multiple bonds, such as carbonyl groups, forming new carbon-carbon bonds.

    Oxidation and Reduction: The dithiane ring can undergo oxidation and reduction reactions, altering its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and epoxides. The reactions are typically carried out in THF at low temperatures.

    Addition Reactions: Reagents such as aldehydes and ketones are used, with the reactions often conducted in the presence of a Lewis acid catalyst.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated dithiane derivative, while addition to a carbonyl compound would form a corresponding alcohol.

Scientific Research Applications

Lithium 2-octyl-1,3-dithian-2-ide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: It is used in the preparation of novel materials with unique properties.

    Biological Studies: The compound is used in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of lithium 2-octyl-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom in the compound enhances its nucleophilicity, making it highly reactive. The dithiane ring provides stability to the intermediate species formed during reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Lithium 2-Methyl-1,3-Dithian-2-ide

Structural and Reactivity Differences :

  • Molecular Formula : C₅H₉LiS₂ (vs. C₁₂H₂₃LiS₂ for the octyl derivative).
  • Reactivity : The methyl group offers less steric hindrance, leading to faster reaction kinetics with electrophiles like alkyl halides. However, the octyl derivative’s bulkier structure enhances selectivity in crowded reaction environments.
  • Applications : Methyl derivatives are preferred for small-scale, rapid alkylations, while the octyl variant is advantageous in reactions requiring controlled steric effects .

Lithium Cyclopentadienide (C₅H₅Li)

Functional Contrast :

  • Structure: Aromatic cyclopentadienyl ligand vs. non-aromatic dithiane.
  • Reactivity : Lithium cyclopentadienide acts as a strong base and ligand in coordination chemistry, whereas Lithium 2-octyl-1,3-dithian-2-ide is primarily a carbon nucleophile.
  • Safety : Both compounds require stringent handling (flammable, water-reactive), but Lithium cyclopentadienide’s toxicological risks are less characterized, necessitating precautions like immediate eye flushing and medical consultation after exposure .

Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LiHMDS)

Performance and Selectivity :

  • Basicity : LDA (pKa ~36) and LiHMDS (pKa ~26) are stronger bases than this compound (estimated pKa ~30–35), making them preferable for deprotonating weaker acids.
  • Steric Effects : The octyl group in the dithianide provides comparable steric bulk to LDA, but its sulfur-rich structure enables unique thiophilic reactivity, absent in amide-based reagents.

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Reactivity Profile Key Applications
This compound C₁₂H₂₃LiS₂ 246.3* Nucleophilic alkylation, aldehyde synthesis Organic synthesis, asymmetric catalysis
Lithium cyclopentadienide C₅H₅Li 72.05 Ligand synthesis, polymerization Organometallic chemistry
LDA C₆H₁₄LiN 107.1 Deprotonation, enolate formation Peptide synthesis, ketone alkylation

*Calculated based on analogous structures.

Research Findings

  • Reactivity with Alkyl Halides : this compound reacts with alkyl halides to form intermediates that hydrolyze to aldehydes, a process less efficient in methyl analogs due to reduced solubility .
  • Thermal Stability: Unlike lithium-intercalated oxides (e.g., LiCr₃O₈), which tolerate high-temperature lithium insertion (>100°C), organolithium compounds like the octyl dithianide decompose above 0°C, requiring cryogenic storage .

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